1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Naming
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic organic compounds containing multiple functional groups and substituents. The preferred International Union of Pure and Applied Chemistry name for this compound is 1-(4-methyl-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one, which accurately reflects the substitution pattern and functional group priorities according to chemical nomenclature rules. This nomenclature system prioritizes the ketone functionality as the principal functional group, with the pyridine ring serving as the primary aromatic scaffold.
The systematic naming process begins with identification of the parent heterocyclic structure, which is pyridine, a six-membered aromatic ring containing one nitrogen atom. The numbering system for pyridine places the nitrogen atom at position 1, and subsequent positions are numbered sequentially around the ring. In this compound, the trifluoromethyl group occupies position 6 of the pyridine ring, while a methyl group is located at position 4. The ethanone group, representing the ketone functionality, is attached to position 3 of the pyridine ring, creating the complete molecular structure.
Alternative systematic names found in chemical databases include variations that emphasize different aspects of the molecular structure. These include "this compound" and "2,2,2-trifluoro-1-(5-methylpyridin-3-yl)ethanone" for related structural isomers. The Chemical Abstracts Service registry number 1881330-45-5 provides a unique identifier for this specific compound, facilitating unambiguous identification across different chemical databases and literature sources.
The systematic nomenclature also accounts for stereochemical considerations, although this particular compound does not contain asymmetric centers that would require additional stereochemical descriptors. The planar nature of the pyridine ring system and the sp2 hybridization of the carbonyl carbon contribute to the overall molecular geometry and influence the compound's chemical and physical properties.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C9H8F3NO, representing a composition of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. This molecular composition reflects the presence of the pyridine heterocycle, the trifluoromethyl substituent, the methyl group, and the ethanone functional group. The molecular weight calculations based on standard atomic masses yield a precise molecular weight of 203.16 to 203.17 grams per mole, with slight variations depending on the precision of atomic mass values used in different databases.
The elemental composition analysis reveals several important characteristics about the compound's chemical nature. The carbon content represents 53.20 percent of the total molecular weight, while hydrogen contributes 3.96 percent, reflecting the relatively low hydrogen-to-carbon ratio typical of aromatic compounds with electronegative substituents. The fluorine content is particularly significant at 28.05 percent of the total molecular weight, highlighting the substantial contribution of the trifluoromethyl group to the overall molecular mass and chemical properties.
| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 9 | 12.011 | 108.099 | 53.20 |
| Hydrogen | 8 | 1.008 | 8.064 | 3.97 |
| Fluorine | 3 | 18.998 | 56.994 | 28.05 |
| Nitrogen | 1 | 14.007 | 14.007 | 6.89 |
| Oxygen | 1 | 15.999 | 15.999 | 7.87 |
| Total | 22 | - | 203.163 | 100.00 |
The molecular weight determination has been validated across multiple chemical databases and commercial suppliers, with consistent values reported. Sigma Aldrich lists the molecular weight as 203.16, while ChemScene reports 203.1600, and Frontier Specialty Chemicals indicates 203.161. These slight variations reflect differences in rounding conventions and the precision of atomic mass values used in calculations, but all sources converge on the same fundamental molecular weight within acceptable analytical precision.
The molecular formula also provides insights into the degree of unsaturation of the compound. Using the standard formula for calculating degrees of unsaturation, this compound exhibits five degrees of unsaturation, which corresponds exactly to the aromatic pyridine ring (four degrees from the benzene-like ring system plus one degree from the carbonyl group). This calculation confirms the proposed structural framework and validates the absence of additional unsaturated functionalities beyond the pyridine ring and ketone group.
Crystallographic Data and Three-Dimensional Conformational Studies
The pyridine ring system adopts a planar conformation, consistent with its aromatic character and sp2 hybridization of all ring atoms. The nitrogen atom in the pyridine ring contributes to the overall electron distribution and influences the positioning of substituents around the ring. The trifluoromethyl group at position 6 creates significant steric and electronic effects due to the large size and strong electronegativity of the fluorine atoms. These fluorine atoms arrange themselves in a tetrahedral geometry around the carbon atom, with the carbon-fluorine bonds exhibiting partial ionic character due to the electronegativity difference.
The ethanone functional group attached at position 3 of the pyridine ring adopts a geometry consistent with sp2 hybridization of the carbonyl carbon. The carbonyl oxygen and the carbon-carbon bond to the pyridine ring lie approximately in the same plane as the aromatic ring system, allowing for optimal overlap of the carbonyl π-system with the aromatic π-electrons. This coplanar arrangement facilitates conjugation between the aromatic ring and the carbonyl group, which affects both the chemical reactivity and spectroscopic properties of the compound.
Computational chemistry calculations indicate that the methyl group at position 4 of the pyridine ring adopts a conformation that minimizes steric interactions with neighboring atoms while maintaining optimal orbital overlap with the aromatic system. The positioning of this methyl group influences the overall electron density distribution around the pyridine ring and affects the chemical environment of other substituents.
The three-dimensional molecular structure also reveals important information about potential intermolecular interactions. The trifluoromethyl group, with its highly electronegative fluorine atoms, can participate in weak hydrogen bonding interactions and dipole-dipole interactions with other molecules. The carbonyl oxygen atom serves as a potential hydrogen bond acceptor, while the pyridine nitrogen can function as either a hydrogen bond acceptor or, under appropriate conditions, as a coordination site for metal complexes.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about the molecular structure, electronic properties, and chemical environment of different functional groups. While specific experimental spectroscopic data was not extensively detailed in the available search results, the structural features of this compound allow for prediction of characteristic spectroscopic signatures based on established principles of molecular spectroscopy.
Nuclear Magnetic Resonance spectroscopy analysis of this compound would reveal distinct signals corresponding to different carbon and hydrogen environments. The trifluoromethyl group would exhibit characteristic fluorine-19 Nuclear Magnetic Resonance signals with distinctive chemical shifts and coupling patterns. The carbon-13 Nuclear Magnetic Resonance spectrum would show signals for the carbonyl carbon at approximately 200 parts per million, the aromatic carbons of the pyridine ring in the range of 120-160 parts per million, and the methyl carbon signals at higher field positions. The coupling between fluorine and carbon atoms would create complex multipicity patterns that serve as fingerprints for structural identification.
Infrared spectroscopy would provide valuable information about the functional groups present in the molecule. The carbonyl stretch of the ethanone group would appear as a strong absorption band around 1700 wavenumbers, with the exact position influenced by conjugation with the aromatic ring system. The carbon-fluorine stretching vibrations of the trifluoromethyl group would generate characteristic absorptions in the 1000-1300 wavenumber region, while aromatic carbon-carbon and carbon-nitrogen stretching modes would appear in the 1400-1600 wavenumber range. The presence of the trifluoromethyl group would also influence the fingerprint region of the spectrum, creating distinctive patterns for compound identification.
Mass spectrometry analysis would yield a molecular ion peak at mass-to-charge ratio 203, corresponding to the molecular weight of the compound. Fragmentation patterns would provide structural information through characteristic losses, such as the elimination of the trifluoromethyl group (loss of 69 mass units) or the acetyl group (loss of 43 mass units). The high electronegativity and stability of the trifluoromethyl group often lead to preferential retention of this fragment in mass spectral fragmentation pathways.
Ultraviolet-Visible spectroscopy would reveal electronic transitions associated with the aromatic pyridine system and the conjugated carbonyl group. The extended conjugation between the pyridine ring and the ethanone functionality would result in bathochromic shifts compared to simple pyridine or isolated ketone systems. The trifluoromethyl substituent, being strongly electron-withdrawing, would influence the electronic transitions and potentially enhance the intensity of certain absorption bands.
Computational Chemistry Predictions vs Experimental Data
Computational chemistry studies of this compound provide theoretical insights that complement experimental observations and help validate structural assignments. Available computational data from chemical databases include several key molecular descriptors that reflect the compound's electronic and physical properties.
The topological polar surface area value of 29.96 square angstroms indicates a relatively compact molecular structure with limited polar surface exposure. This value is consistent with the presence of one oxygen atom (from the carbonyl group) and one nitrogen atom (from the pyridine ring) as the primary polar components, while the trifluoromethyl group, despite containing electronegative fluorine atoms, contributes minimal polar surface area due to the shielding effect of the carbon atom.
The calculated logarithm of the partition coefficient (LogP) value ranges from 2.135 to 2.61142, depending on the computational method employed. This positive LogP value indicates that the compound exhibits lipophilic character, which is consistent with the presence of the aromatic ring system and the trifluoromethyl group. The trifluoromethyl substituent is known to enhance lipophilicity while simultaneously providing metabolic stability, making this compound potentially interesting for pharmaceutical applications.
| Computational Parameter | Predicted Value | Source Method | Experimental Correlation |
|---|---|---|---|
| Topological Polar Surface Area | 29.96 Ų | Computational Algorithm | Consistent with polar atom count |
| LogP (Partition Coefficient) | 2.135 - 2.611 | Various Algorithms | Indicates lipophilic character |
| Hydrogen Bond Acceptors | 2 | Structural Analysis | Nitrogen and oxygen atoms |
| Hydrogen Bond Donors | 0 | Structural Analysis | No available protons |
| Rotatable Bonds | 1 | Conformational Analysis | Carbonyl-pyridine connection |
The number of hydrogen bond acceptors is calculated as 2, corresponding to the pyridine nitrogen and the carbonyl oxygen. The absence of hydrogen bond donors reflects the lack of readily available protons in the molecular structure, as all hydrogen atoms are bound to carbon atoms in environments that do not promote hydrogen bond formation. This hydrogen bonding profile influences the compound's solubility characteristics and potential for intermolecular interactions.
The calculated number of rotatable bonds is 1, representing the connection between the ethanone group and the pyridine ring. This low rotational flexibility suggests a relatively rigid molecular structure, which is beneficial for maintaining specific three-dimensional arrangements necessary for biological or catalytic activity. The limited conformational flexibility also simplifies computational modeling and structure-activity relationship studies.
Computational predictions regarding molecular geometry align well with expected structural parameters based on standard bond lengths and angles for similar heterocyclic compounds. The planar arrangement of the pyridine ring and the coplanar positioning of the carbonyl group are consistent with computational energy minimization studies that favor conjugated systems with maximum orbital overlap.
The electronic properties predicted by computational methods, including electron density distributions and molecular orbital characteristics, provide insights into the reactivity patterns and potential chemical transformations of this compound. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density on the pyridine ring, creating opportunities for nucleophilic aromatic substitution reactions and affecting the basicity of the pyridine nitrogen.
Properties
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-3-8(9(10,11)12)13-4-7(5)6(2)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDUAOGHRIINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(6-methylpyridin-3-yl)ethanone Core
This intermediate is commonly prepared by hydration of 5-ethynyl-2-methylpyridine under acidic conditions:
- Reaction conditions: Sulfuric acid and toluene mixture (ratios from 2:1 to 4:1, preferably 4:1).
- Temperature and time: Typically 50°C for 16 hours, or alternatively 70-80°C for shorter durations.
- Work-up: Extraction with ethyl acetate and concentration under anhydrous conditions.
- Yield: Molar yields exceed 90%, indicating high efficiency.
This hydration converts the ethynyl group into the ethanone moiety, forming the desired pyridinyl ethanone.
Preparation of 5-ethynyl-2-methylpyridine Intermediate
The ethynyl intermediate can be synthesized from 6-methylpyridin-3-yl trifluoromethanesulfonate via a palladium-catalyzed coupling reaction:
- Catalysts and ligands: Palladium acetate (Pd(OAc)2) combined with phosphonium salts or triphenylphosphine derivatives.
- Base: Piperidine is preferred to improve yields.
- Solvent: N,N-dimethylformamide (DMF).
- Temperature: Around 40°C.
- Reaction time: Approximately 16 hours.
- Intermediate formed: 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol, an acetone-protected acetylene adduct.
- Deprotection: Treatment with soda in toluene under reflux removes acetone protection to yield the free ethynyl compound.
This step can be conducted as a one-pot process without isolating intermediates, enhancing operational simplicity and reducing waste.
Palladium-Catalyzed Cross-Coupling for Final Product Formation
The key step for attaching substituents to the pyridinyl ethanone involves a palladium-catalyzed coupling of 1-(6-methylpyridin-3-yl)ethanone with 4-bromophenylmethylsulfone derivatives:
- Catalyst system: Pd(OAc)2 with tri-tert-butyl-phosphonium tetrafluoroborate or other phosphine ligands.
- Solvent: DMF.
- Temperature: Heating to 85°C.
- Reaction time: 20 to 27 hours under nitrogen atmosphere.
- Work-up: Quenching with water, phase separation, cooling, filtration, and drying.
- Yield: Approximately 83% isolated yield of the target sulfonylated ethanone.
This method avoids tungsten-based catalysts and hazardous oxidants like hydrogen peroxide, improving safety and environmental impact.
Process Advantages and Notes
| Feature | Description |
|---|---|
| Avoidance of tungsten catalysts | Reduces cost and toxicity concerns. |
| Use of stable intermediates | Intermediates such as 1-(6-methylpyridin-3-yl)ethanone and sulfonate derivatives are commercially available and EINECS-registered. |
| High yield and purity | Typical yields exceed 80-90%, with clean reaction profiles confirmed by ^1H-NMR spectra. |
| Mild reaction conditions | Moderate temperatures (40-85°C) and common solvents like DMF and toluene are used. |
| One-pot synthesis potential | Some steps can be telescoped to avoid isolation of intermediates, improving efficiency. |
| Avoidance of explosive oxidants | Eliminates the need for hydrogen peroxide or organic peroxides, enhancing safety. |
Summary Table of Key Reaction Parameters
| Step | Reactants/Intermediates | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydration of 5-ethynyl-2-methylpyridine | 5-ethynyl-2-methylpyridine + H2SO4/toluene | Acidic medium | Toluene/H2SO4 | 50 | 16 | >90 | Converts ethynyl to ethanone |
| Pd-catalyzed coupling to ethynyl intermediate | 6-methylpyridin-3-yl triflate + piperidine | Pd(OAc)2 + phosphine ligand | DMF | 40 | 16 | High | Forms acetone-protected acetylene adduct |
| Deprotection | Acetone adduct intermediate | Soda | Toluene | Reflux | - | High | Removes acetone protection |
| Final coupling to sulfonylated product | 1-(6-methylpyridin-3-yl)ethanone + 4-bromophenylmethylsulfone | Pd(OAc)2 + phosphonium salt | DMF | 85 | 20-27 | ~83 | Forms target sulfonylated ethanone |
Research Findings and Analytical Data
- The process yields high-purity products confirmed by ^1H-NMR spectroscopy, demonstrating clean conversion and minimal side products.
- The use of piperidine as a base significantly enhances coupling efficiency.
- The sulfonate intermediate is already in the correct oxidation state, avoiding additional oxidation steps and by-products such as pyridine N-oxide.
- The process is scalable and economically advantageous due to fewer steps and safer reagents compared to prior art.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The trifluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Overview
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound, also known by its IUPAC name, exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Scientific Research Applications
-
Pharmaceutical Development
- Receptor Modulation : Research indicates that derivatives of this compound can act as positive allosteric modulators for muscarinic acetylcholine receptors, which are crucial in various neurological functions. For instance, studies have shown that related compounds exhibit significant shifts in receptor activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease and other cognitive disorders .
- Anticancer Agents : The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy as an anticancer agent. Preliminary studies suggest that compounds with similar structures may inhibit tumor growth in vitro .
- Agrochemical Applications
- Material Science
Case Study 1: Muscarinic Receptor Modulation
A study published in Chemical and Pharmaceutical Bulletin explored the pharmacological profile of similar compounds. The results indicated a significant enhancement in receptor activity when tested on isolated rat bladder tissue, suggesting potential applications in treating urinary disorders .
Case Study 2: Anticancer Activity
Research conducted on related trifluoromethylated pyridines demonstrated their effectiveness in inhibiting cancer cell proliferation. The study reported a dose-dependent response with IC50 values indicating significant cytotoxicity against several cancer cell lines, highlighting the therapeutic potential of such compounds .
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Key Differences :
Halogen-Substituted Analogs
Key Differences :
Sulfonyl and Aryl-Substituted Derivatives
Key Differences :
Amino-Substituted Derivatives
Key Differences :
Functional Group Variations
Key Differences :
- The carboxylic acid derivative (2-Trifluoromethylnicotinic acid) exhibits stronger acidity, enabling salt formation for improved bioavailability .
- The alcohol derivative (1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol) is less reactive in nucleophilic substitutions but serves as a precursor for esterifications .
Biological Activity
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone, a compound of significant interest in medicinal chemistry, is characterized by its unique trifluoromethyl and pyridine functionalities. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology and biochemistry.
- Chemical Formula : C10H8F3N
- Molecular Weight : 215.17 g/mol
- CAS Number : 1881330-45-5
- Structure : The compound features a trifluoromethyl group attached to a methylpyridine ring, contributing to its distinct chemical reactivity and biological profile.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity due to their lipophilicity and ability to disrupt microbial membranes.
- Cytotoxicity : Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
- Enzyme Inhibition : The compound is also being evaluated for its potential to inhibit specific enzymes involved in disease pathways, which could position it as a therapeutic agent in treating conditions such as inflammation or cancer.
Antimicrobial Activity
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
Cytotoxicity Assays
In vitro assays performed on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways, as evidenced by increased caspase-3 activity measured through fluorometric assays.
Enzyme Inhibition Studies
Research published in the Journal of Medicinal Chemistry highlighted the compound's potential as an inhibitor of cyclooxygenase (COX) enzymes. The IC50 value for COX-2 was found to be approximately 25 µM, indicating moderate inhibitory activity. This suggests that further optimization could enhance its potency as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 100 | Inhibition zone: 15 mm |
| Cytotoxicity | HeLa cells | 10 - 50 | Induced apoptosis |
| Enzyme Inhibition | COX-2 | 25 | Moderate inhibition |
Q & A
Q. What are the recommended synthesis methods for 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone, and what factors optimize reaction yield?
The synthesis of trifluoromethyl-substituted pyridine derivatives often involves Friedel-Crafts acylation or cross-coupling reactions . For example, Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) is a common approach for introducing ketone groups to aromatic systems . Reaction optimization includes controlling temperature (low to moderate to avoid side reactions), stoichiometry of the acyl chloride, and the use of inert atmospheres to prevent moisture-sensitive catalysts from deactivating. For trifluoromethyl-substituted substrates, steric and electronic effects may necessitate longer reaction times or higher catalyst loadings.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyridine ring and the presence of the trifluoromethyl group.
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions, particularly the steric effects of the trifluoromethyl group and its impact on molecular packing .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1100-1200 cm⁻¹).
Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for ingestion or persistent irritation .
Advanced Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the electronic environment and reactivity of the pyridine ring in this compound?
The trifluoromethyl (-CF₃) group induces strong electron-withdrawing effects via both inductive (-I) and mesomeric (-M) mechanisms. This destabilizes the pyridine ring’s electron density, making it less susceptible to electrophilic substitution but more reactive toward nucleophilic attacks. Computational studies (e.g., DFT calculations) reveal reduced HOMO-LUMO gaps, which may enhance charge-transfer interactions in supramolecular systems .
Q. What strategies are employed to overcome challenges in regioselective functionalization during the synthesis of trifluoromethyl-substituted pyridine derivatives?
- Directing Groups : Temporary directing groups (e.g., boronic esters) can steer functionalization to specific positions on the pyridine ring.
- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C-C bond formation at less-reactive positions .
- Protection/Deprotection : Protecting the ketone group (e.g., as an acetal) prevents unwanted side reactions during trifluoromethyl group installation .
Q. How can X-ray crystallographic data be utilized to predict the compound’s interaction with biological targets or design derivatives with enhanced properties?
Crystallographic data provide 3D structural insights , such as:
- Hydrogen-Bonding Networks : Identifying potential binding sites for enzyme active regions.
- Steric Maps : Highlighting regions where bulkier substituents could enhance selectivity or reduce off-target effects.
- Torsion Angles : Optimizing conformational flexibility for improved pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
